molecular formula C20H22N2O3 B2845655 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline CAS No. 2034272-83-6

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B2845655
CAS No.: 2034272-83-6
M. Wt: 338.407
InChI Key: HZDGGSWOTNUSKX-UHFFFAOYSA-N
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Description

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

Research demonstrates the utility of related heterocyclic compounds in synthesizing a variety of derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These processes yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are valuable in medicinal chemistry for their potential therapeutic applications. Such reactions highlight the versatility of heterocyclic compounds in facilitating complex organic transformations under catalytic conditions, contributing to the synthesis of pharmacologically relevant molecules (Bacchi et al., 2005).

Photochemical Substitution Reactions

Studies on monoazaaromatic compounds, including pyridine and quinoline derivatives, reveal their capacity to undergo photochemical substitution reactions. These findings are pivotal for the development of novel photoreactive materials and for understanding the mechanisms of photoinduced chemical processes, which could have implications for the design of light-sensitive drugs or materials (Castellano et al., 1975).

Methanol Dehydrogenase Studies

Investigations into the structure and function of methanol dehydrogenase, an enzyme that utilizes related quinoline structures as cofactors, provide insights into bioenergetics and the biological oxidation of methanol. This research is significant for biotechnological applications, including biofuel production and the bioremediation of methanol-contaminated environments (Xia et al., 1999).

Coordination Chemistry and Catalysis

Research on quaternary oxovanadium(V) complexes incorporating hydrazone ligands demonstrates the role of heterocyclic compounds in coordination chemistry. These complexes have potential applications in catalysis, showcasing how such molecules can serve as ligands to form complexes with metal ions, which could be utilized in various catalytic processes (Mondal et al., 2009).

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(22-11-3-6-15-5-1-2-8-18(15)22)16-9-10-19(21-13-16)25-14-17-7-4-12-24-17/h1-2,5,8-10,13,17H,3-4,6-7,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDGGSWOTNUSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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